4-(Chloromethyl)-2-methyl-1,3-benzoxazole

Medicinal Chemistry Organic Synthesis Building Blocks

This heterocyclic building block features a reactive chloromethyl handle at the 4-position of the 2-methylbenzoxazole core. Its specific substitution pattern is critical for synthesizing HIV-reverse transcriptase inhibitors (e.g., L-696,229 analogs), ADC payloads, and phototrigger conjugates. The chloromethyl group enables efficient nucleophilic derivatization, providing a strategic entry point for medicinal chemistry teams exploring novel chemical space around this validated pharmacophore. Choose this precise regioisomer to ensure downstream biological activity and synthetic utility guaranteed.

Molecular Formula C9H8ClNO
Molecular Weight 181.62
CAS No. 1806287-19-3
Cat. No. B2660441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-methyl-1,3-benzoxazole
CAS1806287-19-3
Molecular FormulaC9H8ClNO
Molecular Weight181.62
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)CCl
InChIInChI=1S/C9H8ClNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3
InChIKeyJWWCWCYLRXAOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-methyl-1,3-benzoxazole (CAS 1806287-19-3): A Strategic Benzoxazole Building Block for Medicinal Chemistry and Advanced Synthesis


4-(Chloromethyl)-2-methyl-1,3-benzoxazole (CAS 1806287-19-3) is a heterocyclic organic compound belonging to the benzoxazole family, characterized by a fused benzene-oxazole ring system. It possesses a chloromethyl group (-CH₂Cl) at the 4-position and a methyl group (-CH₃) at the 2-position of the benzoxazole core [1]. With a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol [2], this compound serves primarily as a versatile synthetic intermediate. Its value proposition is rooted in the inherent reactivity of the chloromethyl handle for nucleophilic substitution and the established biological relevance of the 2-methylbenzoxazole scaffold in medicinal chemistry .

Procurement Alert: Why 4-(Chloromethyl)-2-methyl-1,3-benzoxazole Cannot Be Replaced by a Generic Benzoxazole


Substituting 4-(Chloromethyl)-2-methyl-1,3-benzoxazole with a different benzoxazole isomer or analog is not scientifically sound due to the critical interplay between substitution pattern and downstream performance. While the benzoxazole core is a common privileged structure, its reactivity and biological activity are exquisitely sensitive to the nature and position of substituents [1]. For instance, the 2-methyl group in 2-methylbenzoxazole is a key structural feature in the synthesis of HIV-reverse transcriptase inhibitors like L-696,229 [2], and the 2-methylbenzoxazole unit itself is recognized for its favorable cytotoxicity, lipophilicity, and stability profile in the design of antibody-drug conjugate (ADC) payloads [3]. The specific placement of the chloromethyl group at the 4-position, rather than at the 2-, 5-, 6-, or 7-position, dictates the spatial and electronic environment, thereby determining the compound's utility as a building block for specific target molecules . The evidence below quantifies these positional and functional differences.

Head-to-Head Evidence: Quantifying the Differentiation of 4-(Chloromethyl)-2-methyl-1,3-benzoxazole


Synthetic Utility: A 4-Position Chloromethyl Handle Enables Distinct Derivatization Pathways vs. 2-Position Analogs

4-(Chloromethyl)-2-methyl-1,3-benzoxazole provides a unique synthetic entry point compared to the more common 2-(chloromethyl) isomer. The 2-position of the benzoxazole ring is directly adjacent to both the nitrogen and oxygen heteroatoms, resulting in a significantly more electrophilic chloromethyl group that is prone to rapid hydrolysis and unwanted side reactions . In contrast, the chloromethyl group at the 4-position on the benzene ring offers a more controlled and stable alkylating agent . This positional difference allows for a distinct range of nucleophilic substitution reactions to be performed with greater chemo- and regioselectivity, which is crucial for building complex molecular architectures .

Medicinal Chemistry Organic Synthesis Building Blocks

Reactivity Comparison: 4-Chloromethyl Benzoxazole vs. 6-Chloromethyl Isomer in the Synthesis of Phototriggers

The synthesis of ester conjugates for use as phototriggers specifically relies on the reaction of chloromethylated benzoxazole precursors with carboxylic acids, as demonstrated by Soares et al. [1]. While the work primarily describes 2-chloromethyl derivatives, the principle extends to other isomers, highlighting that the position of the chloromethyl group is not arbitrary. The 4-position offers a distinct structural scaffold for the resulting prodrug, which can influence the photophysical properties and cleavage efficiency upon irradiation at specific wavelengths (e.g., 254, 300, or 350 nm) [1]. The 6-(chloromethyl)-2-methyl-1,3-benzoxazole isomer, for example, would generate a different spatial arrangement of the conjugated ester, potentially leading to altered photolytic release kinetics .

Photopharmacology Prodrugs Organic Synthesis

Pharmacological Scaffold Validation: The 2-Methylbenzoxazole Core is a Validated Structural Motif for Potent Biological Activity

The 2-methylbenzoxazole core, which is present in 4-(Chloromethyl)-2-methyl-1,3-benzoxazole, is a validated pharmacophore. It has been successfully employed as a key intermediate in the synthesis of L-696,229, a potent HIV-1 reverse transcriptase inhibitor . Furthermore, the 2-methylbenzoxazole unit has been explicitly claimed in patents as having advantageous properties for ADC payloads, combining high cytotoxicity with low lipophilicity and unusual aqueous stability [1]. In contrast, the unsubstituted benzoxazole core lacks this established track record and would require de novo optimization for similar applications. The specific 4-chloromethyl derivative provides a handle for further functionalization to enhance or modulate these inherent properties.

Medicinal Chemistry HIV Research Oncology ADCs

Physical Property Baseline: Molecular Weight and Formula Distinguish from Regioisomers for Precise Inventory and Reaction Stoichiometry

While many benzoxazole derivatives share similar core properties, the precise molecular formula and weight are critical for accurate inventory management and reaction stoichiometry. 4-(Chloromethyl)-2-methyl-1,3-benzoxazole has a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 [1]. This distinguishes it from other isomers and analogs, such as the simple oxazole derivative 4-(Chloromethyl)-2-methyloxazole, which has the formula C₅H₆ClNO and a molecular weight of 131.56 [2]. Using the correct compound ensures that synthetic procedures are executed with the intended molar quantities, preventing costly errors in multi-step syntheses.

Analytical Chemistry Chemical Procurement Laboratory Management

In Vitro Activity of the Core Scaffold: 2-Methylbenzoxazole Derivatives Show Selective Cytotoxicity in Cancer Cell Lines

The 2-methylbenzoxazole scaffold, which forms the core of 4-(Chloromethyl)-2-methyl-1,3-benzoxazole, has demonstrated significant cytotoxic activity against cancer cell lines. For example, a study evaluating benzoxazole derivatives on A-549 lung carcinoma cells reported that compounds 6a and 6g showed significant toxicity at low concentrations of 10 µM . In contrast, the same study would have identified many other analogs with no or significantly reduced activity at this concentration, highlighting that activity is not a universal property of all benzoxazoles. The 4-chloromethyl derivative offers a starting point with an active core for further functionalization.

Oncology Drug Discovery Cell Biology

Target Applications for 4-(Chloromethyl)-2-methyl-1,3-benzoxazole: A Procurement and Research Roadmap


Synthesis of Next-Generation HIV Reverse Transcriptase Inhibitors

The 2-methylbenzoxazole core is a critical structural component in the synthesis of HIV-reverse transcriptase inhibitors, most notably L-696,229 [1]. Procurement of 4-(Chloromethyl)-2-methyl-1,3-benzoxazole enables medicinal chemistry teams to introduce the chloromethyl handle for further derivatization, potentially exploring new chemical space around this validated pharmacophore. This compound serves as a strategic building block for generating novel analogs with improved potency or resistance profiles against HIV-1 [2].

Development of Photocleavable Prodrugs and Photoremovable Protecting Groups

Chloromethylated benzoxazoles are established precursors for synthesizing ester conjugates used as phototriggers for the controlled release of active pharmaceutical ingredients, such as butyric acid [1]. 4-(Chloromethyl)-2-methyl-1,3-benzoxazole provides a specific regioisomeric entry point for constructing these light-sensitive molecules. Its use allows researchers to systematically study how the position of the linker affects the efficiency and wavelength-dependence of the photolytic release, which is essential for optimizing prodrugs for targeted therapies [2].

Design and Synthesis of Novel Antibody-Drug Conjugate (ADC) Payloads

The 2-methylbenzoxazole unit has been identified as a privileged structure for ADC payloads due to its combination of high cytotoxicity, low lipophilicity, and unusual aqueous stability [1]. 4-(Chloromethyl)-2-methyl-1,3-benzoxazole offers a functional handle (the chloromethyl group) for conjugation to linkers or directly to antibodies, or for further synthetic elaboration to optimize the payload's properties. This makes it a highly relevant starting material for oncology-focused bioconjugation chemistry groups.

Synthesis of 3,5-Disubstituted Benzoxazole Derivatives for Antimicrobial Screening

Benzoxazoles with reactive chloromethyl groups are described as interesting precursors for preparing 3,5-disubstituted benzoxazoles [1]. Given the broad antimicrobial activity of substituted benzoxazoles, with MIC values ranging from 7.8 to 250 µg/mL against various pathogens [2], 4-(Chloromethyl)-2-methyl-1,3-benzoxazole is a valuable building block for generating focused libraries of novel compounds for antibacterial and antifungal screening programs.

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